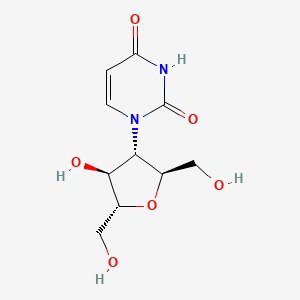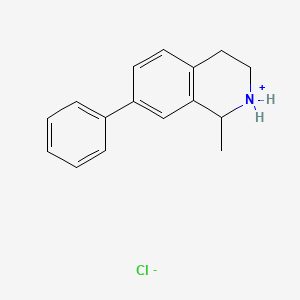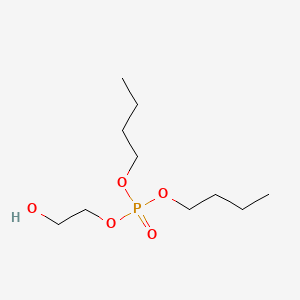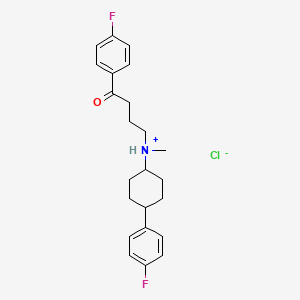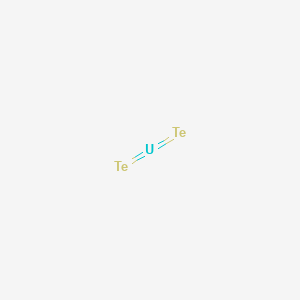
Uranium telluride (UTe2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium ditelluride is an inorganic compound with the chemical formula UTe₂. It was discovered to be an unconventional superconductor in 2018. This compound has garnered significant attention due to its unique superconducting properties, which include the ability to conduct electricity without resistance even in high magnetic fields .
Preparation Methods
Uranium ditelluride can be synthesized using two primary methods: chemical vapor transport and molten metal flux growth.
Chemical Vapor Transport: This method involves the reaction of uranium and tellurium in a sealed environment, where the reactants are transported in the vapor phase and deposited as crystals.
Molten Metal Flux Growth: In this method, uranium and tellurium are combined in a molten state and allowed to crystallize.
Chemical Reactions Analysis
Uranium ditelluride undergoes various chemical reactions, including oxidation and reduction. The compound’s reactivity is influenced by the presence of uranium and tellurium, which can participate in different types of chemical transformations.
Oxidation: Uranium ditelluride can be oxidized to form uranium oxides and tellurium oxides. Common oxidizing agents include oxygen and nitric acid.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Uranium ditelluride can undergo substitution reactions where tellurium atoms are replaced by other chalcogens like sulfur or selenium.
Scientific Research Applications
Uranium ditelluride has several scientific research applications, particularly in the fields of quantum computing and superconductivity.
Mechanism of Action
The superconducting properties of uranium ditelluride are attributed to the formation of Cooper pairs, where two electrons with parallel spins pair up. This spin-triplet pairing allows the compound to conduct electricity without resistance. The material acts as a topological superconductor, maintaining its superconducting state even in high magnetic fields .
Comparison with Similar Compounds
Uranium ditelluride is unique among superconductors due to its unconventional properties. Similar compounds include:
Uranium disulfide (US₂): Another uranium-based compound with different superconducting properties.
Uranium diselenide (USe₂): Similar to uranium ditelluride but with selenium instead of tellurium.
Distrontium ruthenate (Sr₂RuO₄): A p-wave triplet state superconductor candidate.
Helium-3: A spin-triplet superfluid with similar pairing mechanisms.
Properties
CAS No. |
12138-37-3 |
|---|---|
Molecular Formula |
Te2U |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
bis(tellanylidene)uranium |
InChI |
InChI=1S/2Te.U |
InChI Key |
NXLGIFZSJFTWAS-UHFFFAOYSA-N |
Canonical SMILES |
[Te]=[U]=[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


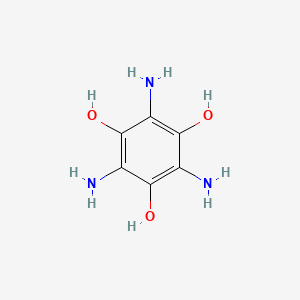
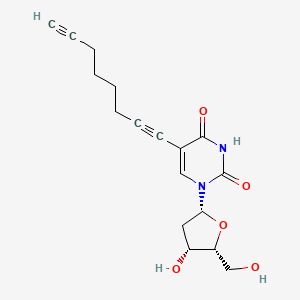
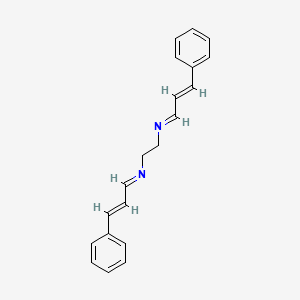
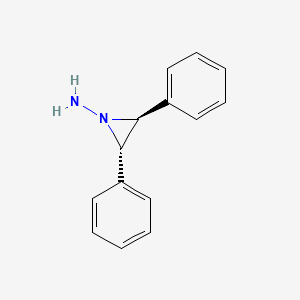
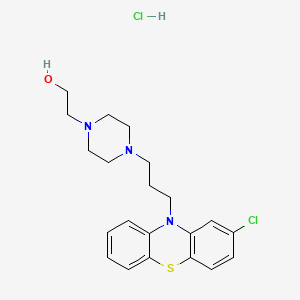

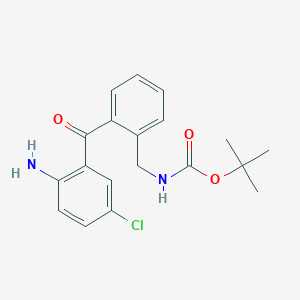
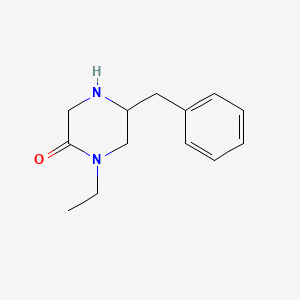
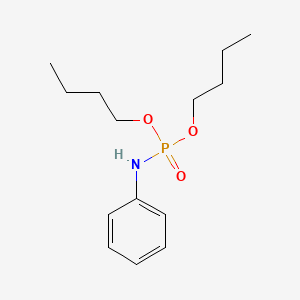
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
